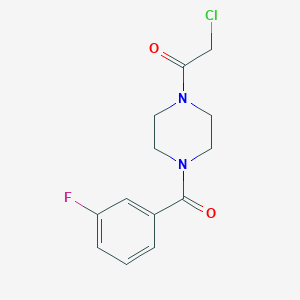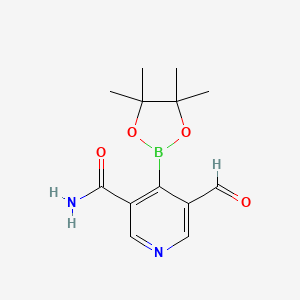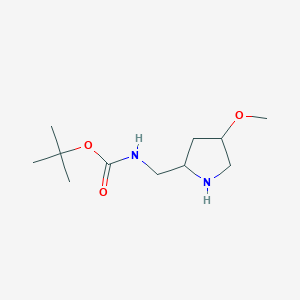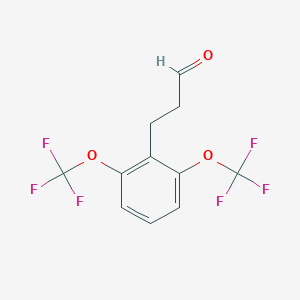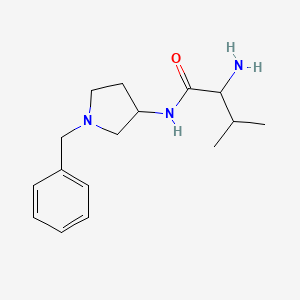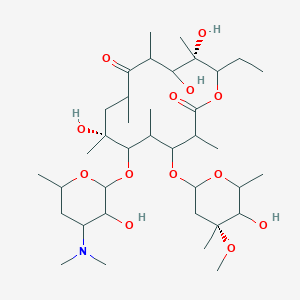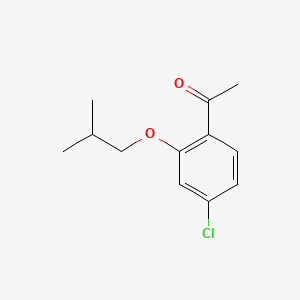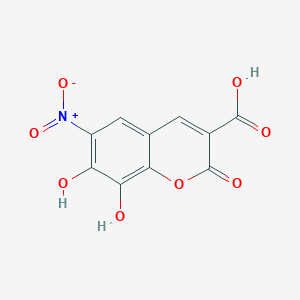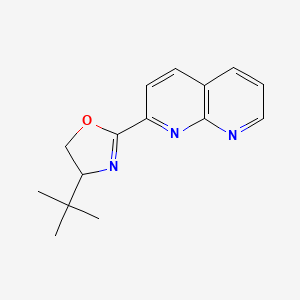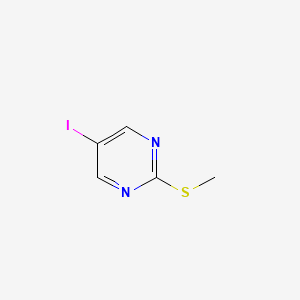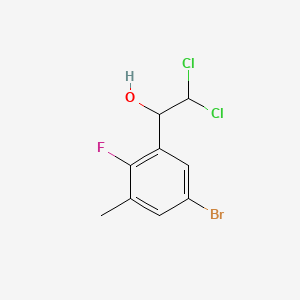
Pomalidomide-5'-C4-alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-5’-C4-alkyne is a derivative of pomalidomide, which is an immunomodulatory drug used primarily in the treatment of multiple myeloma. Pomalidomide itself is a thalidomide analog that has shown significant antiangiogenic, antiproliferative, and proapoptotic effects. The addition of the C4-alkyne group to pomalidomide enhances its chemical properties, making it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C4-alkyne typically involves a multi-step process. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then subjected to further reactions to introduce the C4-alkyne group .
Industrial Production Methods
Industrial production of pomalidomide-5’-C4-alkyne often employs continuous flow chemistry due to its efficiency and safety. This method allows for the synthesis of the compound in a controlled environment, ensuring high yield and purity. The continuous flow approach typically involves 3-4 steps and results in an overall yield of 38-47% .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-5’-C4-alkyne undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pomalidomide-5’-C4-alkyne can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-5’-C4-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential in treating various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Pomalidomide-5’-C4-alkyne exerts its effects through several mechanisms. It inhibits the proliferation and induces apoptosis of tumor cells by modulating the immune response. The compound enhances T cell and natural killer cell-mediated immunity and inhibits angiogenesis, which is the formation of new blood vessels. These actions are mediated through its interaction with molecular targets such as cereblon, a protein involved in the regulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its antiangiogenic and immunomodulatory properties.
Lenalidomide: Another thalidomide analog with similar but distinct pharmacological effects.
Pomalidomide: The base compound from which pomalidomide-5’-C4-alkyne is derived
Uniqueness
Pomalidomide-5’-C4-alkyne is unique due to the presence of the C4-alkyne group, which enhances its chemical properties and expands its range of applications. This modification allows for more versatile chemical reactions and potentially more effective therapeutic applications compared to its analogs .
Eigenschaften
Molekularformel |
C19H19N3O4 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-(hex-5-ynylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C19H19N3O4/c1-2-3-4-5-10-20-12-6-7-13-14(11-12)19(26)22(18(13)25)15-8-9-16(23)21-17(15)24/h1,6-7,11,15,20H,3-5,8-10H2,(H,21,23,24) |
InChI-Schlüssel |
WBWLCNQHQFLWIN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




